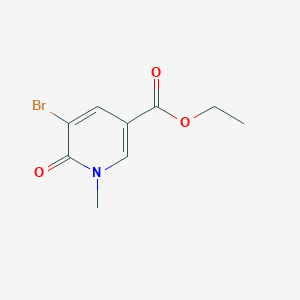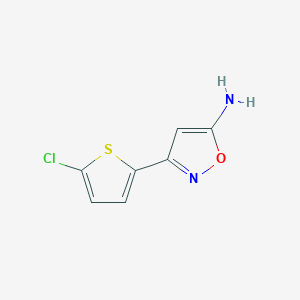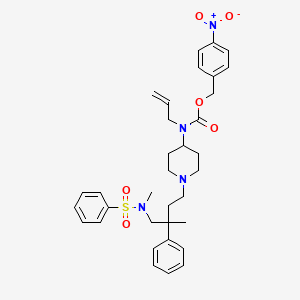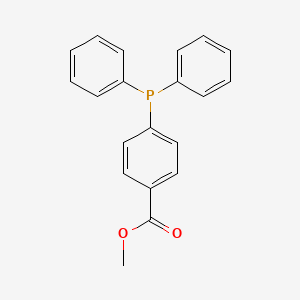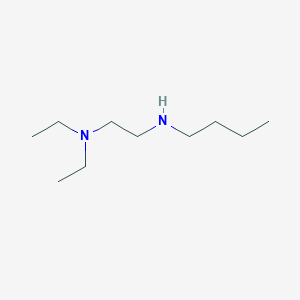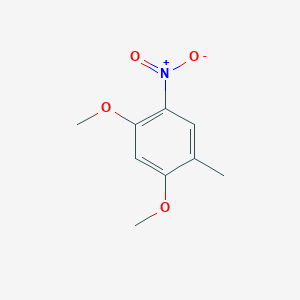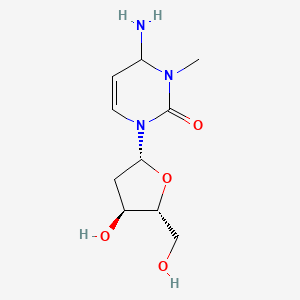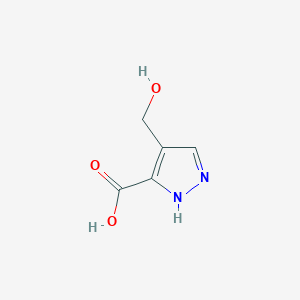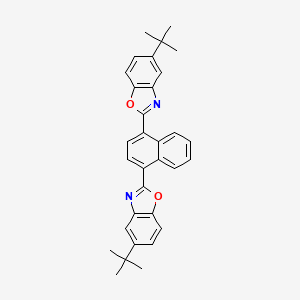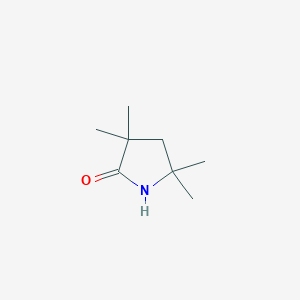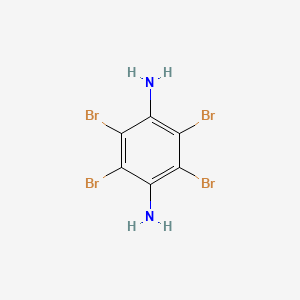
2,3,5,6-Tetrabromobenzene-1,4-diamine
概要
説明
2,3,5,6-Tetrabromobenzene-1,4-diamine is an organic compound with the molecular formula C6H4Br4N2. It is a derivative of benzene, where four bromine atoms are substituted at the 2, 3, 5, and 6 positions, and two amino groups are substituted at the 1 and 4 positions.
準備方法
The synthesis of 2,3,5,6-Tetrabromobenzene-1,4-diamine typically involves the bromination of benzene derivatives followed by amination. One common method involves the reaction of 3,5-dinitrobromobenzene with tin metal powder in the presence of hydrochloric acid and ethanol. The reaction is carried out at elevated temperatures, around 100°C, for several hours . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
2,3,5,6-Tetrabromobenzene-1,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like n-butyllithium.
Oxidation and Reduction: The amino groups can undergo oxidation to form nitro groups or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Sonogashira cross-coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include n-butyllithium, potassium carbonate, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,3,5,6-Tetrabromobenzene-1,4-diamine has several scientific research applications:
Materials Science: It is used in the development of flexible optical waveguides due to its unique optical properties and mechanical flexibility.
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial properties.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2,3,5,6-Tetrabromobenzene-1,4-diamine exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine atoms and amino groups provide reactive sites for substitution, coupling, and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
類似化合物との比較
2,3,5,6-Tetrabromobenzene-1,4-diamine can be compared with other similar compounds, such as:
1,2,4,5-Tetrabromobenzene: Similar in structure but lacks amino groups, making it less reactive in certain types of reactions.
1,3-Diamino-2,4,5,6-Tetrabromobenzene: Another derivative with different substitution patterns, leading to variations in chemical properties and applications.
特性
IUPAC Name |
2,3,5,6-tetrabromobenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br4N2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIMNQRGERYAHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)N)Br)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536574 | |
| Record name | 2,3,5,6-Tetrabromobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50919-46-5 | |
| Record name | 2,3,5,6-Tetrabromobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



